molecular formula C12H12B2O5 B090971 [4-(4-boronophenoxy)phenyl]boronic Acid CAS No. 19014-29-0

[4-(4-boronophenoxy)phenyl]boronic Acid

Cat. No. B090971
CAS RN: 19014-29-0
M. Wt: 257.8 g/mol
InChI Key: DFPCWEXYGPRULG-UHFFFAOYSA-N
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Description

“[4-(4-boronophenoxy)phenyl]boronic Acid” is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. They are widely used in organic synthesis, in the construction of boronic acid-based sensors, and in materials science .


Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .


Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .


Chemical Reactions Analysis

Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are known to participate in various chemical reactions, including Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . They are typically white to yellow powders .

Safety and Hazards

Boronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in these areas .

properties

IUPAC Name

[4-(4-boronophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12B2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPCWEXYGPRULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385322
Record name [Oxydi(4,1-phenylene)]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-boronophenoxy)phenyl]boronic Acid

CAS RN

19014-29-0
Record name [Oxydi(4,1-phenylene)]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Oxydibenzeneboronic acid
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